N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-Methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a central tetrahydroquinazoline scaffold substituted with a phenethyl group at position 3, a 4-methoxyphenyl carboxamide at position 7, and two ketone groups at positions 2 and 2. Its structural complexity and substituent arrangement influence its physicochemical properties and biological interactions, making it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
WJTAHHSTOPURSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other tetrahydroquinazoline derivatives, which differ in substituents at key positions. Below is a detailed comparison based on available data from literature and chemical databases:
Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives
Key Observations :
Substituent Diversity: The target compound features a phenethyl group at position 3 and a 4-methoxyphenyl carboxamide at position 5. These substituents enhance lipophilicity compared to analogues with smaller alkyl or halogenated groups (e.g., 2-methoxyethyl in or 4-methylphenyl in ).
Synthetic Complexity :
- Synthesis of the target compound likely involves multi-step reactions, including Friedel-Crafts acylations and nucleophilic substitutions, as seen in related quinazoline derivatives . For example, describes the use of hydrazinecarbothioamides and triazole intermediates in analogous syntheses .
Spectroscopic Characterization :
- IR and NMR data for similar compounds (e.g., absence of C=O bands at 1663–1682 cm⁻¹ in triazoles ) suggest that the target compound’s ketone and amide groups would show characteristic absorptions at ~1240–1680 cm⁻¹ and ~3150–3400 cm⁻¹ for NH/OH stretches .
Biological Relevance: While direct pharmacological data for the target compound are scarce, structurally related quinazolines are known for kinase inhibition (e.g., EGFR or VEGFR targets). Substituents like the 4-methoxyphenyl group may enhance metabolic stability compared to halogenated analogues .
Biological Activity
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with significant potential in pharmaceutical applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a complex structure characterized by:
- Molecular Formula : C₂₃H₂₃N₃O₃
- Molecular Weight : Approximately 445.5 g/mol
- Functional Groups : Methoxy, phenethyl, dioxo, and carboxamide groups
The presence of these functional groups suggests a diverse range of biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of various enzymes, which is crucial for its anti-cancer and anti-inflammatory properties. It likely binds to the active sites of specific enzymes, thereby inhibiting their function and contributing to reduced tumor growth and inflammation .
-
Anti-Cancer Activity : Studies have shown that this compound can effectively reduce cell viability in cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.5 Induction of apoptosis Bel-7402 12.3 Cell cycle arrest at G2/M phase - Anti-Inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in vitro .
The biological activity of this compound can be attributed to its ability to:
- Bind to Enzymes : The compound interacts with the active sites of various enzymes involved in inflammatory pathways and cancer progression.
- Induce Apoptosis : It triggers programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with this compound led to a significant decrease in cell proliferation rates compared to control groups .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates when compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and carboxamide coupling. Key steps include:
- Cyclization : Reacting a substituted quinazoline precursor with phenethylamine under reflux in ethanol to form the tetrahydroquinazoline core .
- Carboxamide Formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to attach the 4-methoxyphenyl group to the carboxylate moiety .
- Characterization : High Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : HPLC with a C18 column and UV detection at 254 nm ensures >95% purity. Mobile phases often combine acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Structural Confirmation : 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex regions like the tetrahydroquinazoline ring. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., m/z 448.2 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for tetrahydroquinazoline derivatives?
- Methodological Answer :
- Advanced NMR Techniques : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the phenethyl side chain. For example, the phenethyl group’s methylene protons (CH₂) exhibit distinct coupling patterns in ¹H NMR .
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to address discrepancies in carbonyl (C=O) or aromatic signals .
Q. What in silico strategies are effective for predicting the biological activity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The methoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA) to predict bioavailability .
Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC, focusing on hydrolysis of the carboxamide bond under acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Stability at >150°C suggests suitability for solid formulations .
Q. How does the substitution pattern on the quinazoline core influence solubility and logP?
- Methodological Answer :
- LogP Determination : Measure using the shake-flask method. The 4-methoxyphenyl group increases hydrophobicity (logP ~3.5), while the carboxamide enhances water solubility via hydrogen bonding .
- Solubility Studies : Perform phase-solubility analysis in PEG-400/water mixtures. The compound’s solubility improves >10-fold in 40% PEG-400 due to micelle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
